Nitroclofene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Die Herstellung von Nitroclofen beinhaltet mehrere synthetische Wege. Ein übliches Verfahren umfasst die Nitrierung von Clofibrat, ein Prozess, der unter kontrollierten Bedingungen Nitrogruppen in den aromatischen Ring von Clofibrat einführt. Industrielle Produktionsverfahren umfassen oft großtechnische Nitrierungsreaktionen, gefolgt von Reinigungsschritten, um das gewünschte Produkt zu isolieren .

Analyse Chemischer Reaktionen

Nitroclofen unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Nitroclofen kann je nach den verwendeten Reagenzien und Bedingungen zu verschiedenen Produkten oxidiert werden.

Reduktion: Die Nitrogruppen in Nitroclofen können mit Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Katalysators zu Aminogruppen reduziert werden.

Substitution: Nitroclofen kann nucleophile Substitutionsreaktionen eingehen, bei denen die Nitrogruppen durch andere funktionelle Gruppen ersetzt werden.

Häufig verwendete Reagenzien bei diesen Reaktionen sind Wasserstoffgas, Katalysatoren wie Palladium und Nucleophile wie Amine. Die Hauptprodukte, die aus diesen Reaktionen entstehen, variieren je nach den spezifischen Bedingungen und Reagenzien, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

Veterinary Medicine

Anthelmintic Properties

Nitroclofene is predominantly employed in veterinary medicine for the treatment of liver fluke infections in livestock, particularly in sheep and cattle. It acts effectively against Fasciola hepatica and Fasciola gigantica, which are significant parasites affecting livestock health and productivity.

- Efficacy Studies : A study demonstrated that this compound exhibited a therapeutic efficacy of 92.57% against Fasciola gigantica in naturally infected cattle, outperforming other treatments such as triclabendazole and albendazole .

Agricultural Applications

Pesticidal Activity

This compound has been explored for its potential as a pesticide, particularly against nematodes and other soil-borne pests. Its mode of action involves disrupting the metabolic processes of target organisms.

- Field Trials : Research indicates that this compound can significantly reduce nematode populations in agricultural settings, thereby enhancing crop yield and health.

Pharmacological Research

Investigational Studies

Recent studies have investigated this compound's pharmacokinetics and its potential role in human medicine, particularly concerning its anti-cancer properties.

- Pharmacokinetics : A study highlighted that this compound's absorption and distribution characteristics in ruminants provide insights into its potential effectiveness and safety in other species .

- Anti-Cancer Potential : Preliminary research suggests that derivatives of this compound could possess anti-cancer properties, warranting further investigation into its mechanisms and efficacy against various cancer cell lines .

Environmental Impact

Ecotoxicology

The environmental impact of this compound is an area of growing concern. Its persistence in soil and water systems raises questions about its long-term effects on non-target organisms.

- Ecotoxicological Assessments : Studies are being conducted to evaluate the effects of this compound on aquatic ecosystems, particularly its toxicity to fish and invertebrates.

Case Study 1: Efficacy Against Liver Flukes

In a controlled study involving desert sheep infected with Fasciola gigantica, this compound was administered at a dosage of 10 mg/kg body weight. The results indicated a substantial reduction in fecal egg counts and improvement in hematological parameters post-treatment, confirming its effectiveness as an anthelmintic agent .

Case Study 2: Environmental Persistence

A study assessing the environmental fate of this compound found that it persists in soil for extended periods, raising concerns about its accumulation and potential toxicity to non-target species. This necessitates careful management practices when using this compound in agricultural settings to mitigate ecological risks .

Wirkmechanismus

Nitroclofene exerts its effects by selectively inhibiting the fumarate reductase system in the adult liver fluke. This enzyme is crucial for the parasite’s energy metabolism, and its inhibition disrupts the energy production process, leading to the parasite’s death .

Vergleich Mit ähnlichen Verbindungen

Nitroclofen lässt sich mit anderen ähnlichen Verbindungen vergleichen, wie zum Beispiel:

Clofibrat: Eine verwandte Verbindung, die bei der Synthese von Nitroclofen verwendet wird.

Nitrofurantoin: Eine weitere nitrohaltige Verbindung mit antimikrobiellen Eigenschaften.

Nitrobenzol: Eine einfachere Nitroverbindung, die in verschiedenen chemischen Reaktionen eingesetzt wird.

Die Besonderheit von Nitroclofen liegt in seiner selektiven Hemmung des Fumarat-Reduktase-Systems, das kein häufiges Ziel für viele andere Nitroverbindungen ist .

Biologische Aktivität

Nitroclofene, a nitro compound primarily used as an anthelmintic agent in veterinary medicine, exhibits a range of biological activities that are significant for both therapeutic applications and toxicological assessments. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and associated risks.

This compound's biological activity is largely attributed to its nitro group, which plays a dual role as both a pharmacophore and a toxicophore. The nitro group can undergo reduction to form amine derivatives, which are crucial for its biological effects. This reduction process is facilitated by enzymatic reactions involving NADH or NADPH as reducing agents. The resulting products can interact with various biomolecules, leading to both beneficial and adverse effects.

Table 1: Mechanisms of Action of this compound

| Mechanism | Description |

|---|---|

| Reduction of Nitro Group | Conversion to amine derivatives that can interact with proteins and enzymes. |

| Electrophilic Interactions | Reacts with nucleophilic sites in biomolecules, potentially inhibiting enzyme activity. |

| Vasodilation | Acts as a nitric oxide donor, increasing cGMP levels in vascular smooth muscle cells. |

2. Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits antimicrobial properties against various pathogens. Its effectiveness is particularly noted against gram-positive bacteria such as Staphylococcus aureus and gram-negative bacteria like Pseudomonas aeruginosa. The presence of the nitro group enhances the lipophilicity of the compound, improving its ability to penetrate bacterial membranes.

Case Study: Antimicrobial Efficacy

In a study assessing the antibacterial activity of this compound derivatives, it was found that compounds with nitro groups at the C2 and C4 positions on a pyrrole ring showed significant antibacterial activity, with minimum inhibitory concentrations (MIC) recorded at 20 μM against S. aureus and 30 μM against P. aeruginosa .

3. Anti-inflammatory Properties

Nitro compounds like this compound have been implicated in anti-inflammatory pathways. They can modulate cellular signaling by interacting with proteins involved in inflammatory responses. For instance, nitro fatty acids derived from similar structures have shown cytoprotective effects by inhibiting the NF-kB signaling pathway.

Research Findings:

- This compound has been shown to inhibit inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines such as IL-1β and TNF-α, indicating its potential as an anti-inflammatory agent .

4. Vasodilatory Effects

The vasodilatory activity of this compound is linked to its ability to release nitric oxide (NO) upon reduction of the nitro group. This action leads to increased intracellular cGMP levels, resulting in relaxation of vascular smooth muscle cells and subsequent vasodilation.

Mechanism Summary:

- NO Release: The bio-reduction of the nitro group releases NO.

- cGMP Increase: NO activates guanylate cyclase, increasing cGMP levels.

- Calcium Regulation: Elevated cGMP promotes calcium efflux from cells, leading to muscle relaxation.

5. Toxicological Considerations

While this compound shows promise in various therapeutic applications, its potential toxicity cannot be overlooked. The reduction of the nitro group can lead to the formation of reactive intermediates that may cause mutagenic effects or interact adversely with cellular components.

Table 2: Toxicological Risks Associated with this compound

| Risk Factor | Description |

|---|---|

| Mutagenicity | Potential formation of DNA-reactive species during metabolic conversion. |

| Cytotoxicity | High concentrations may lead to cellular damage and apoptosis. |

| Environmental Impact | Residual compounds can affect non-target organisms in agricultural settings. |

Eigenschaften

CAS-Nummer |

39224-48-1 |

|---|---|

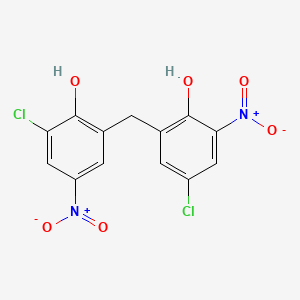

Molekularformel |

C13H8Cl2N2O6 |

Molekulargewicht |

359.11 g/mol |

IUPAC-Name |

2-chloro-6-[(5-chloro-2-hydroxy-3-nitrophenyl)methyl]-4-nitrophenol |

InChI |

InChI=1S/C13H8Cl2N2O6/c14-8-2-6(13(19)11(4-8)17(22)23)1-7-3-9(16(20)21)5-10(15)12(7)18/h2-5,18-19H,1H2 |

InChI-Schlüssel |

DIRNVHCNISKNQF-UHFFFAOYSA-N |

SMILES |

C1=C(C=C(C(=C1CC2=C(C(=CC(=C2)Cl)[N+](=O)[O-])O)O)Cl)[N+](=O)[O-] |

Kanonische SMILES |

C1=C(C=C(C(=C1CC2=C(C(=CC(=C2)Cl)[N+](=O)[O-])O)O)Cl)[N+](=O)[O-] |

Key on ui other cas no. |

39224-48-1 |

Synonyme |

nitroclofene |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.